molecular formula C35H37N5O3 B8103340 1-[6-[3-[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylanilino]-2,3-dihydro-1H-inden-4-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid

1-[6-[3-[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylanilino]-2,3-dihydro-1H-inden-4-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid

Cat. No.: B8103340
M. Wt: 575.7 g/mol
InChI Key: MAUQVVDVXCBOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-MGV354 is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers of a chiral molecule Racemic mixtures are often used in various scientific and industrial applications due to their unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-MGV354 typically involves the use of chiral catalysts to produce both enantiomers in equal amounts. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the formation of the racemic mixture. For example, the use of nickel carboxylate complexes has been explored in the ring-opening polymerization of rac-lactide, which is a similar process to the synthesis of (Rac)-MGV354 .

Industrial Production Methods

Industrial production of (Rac)-MGV354 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product. The use of advanced technologies and equipment ensures the efficient production of (Rac)-MGV354 on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(Rac)-MGV354 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Common reagents used in the reactions of (Rac)-MGV354 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes. For instance, the use of supercritical carbon dioxide has been explored for dynamic kinetic resolution of racemic mixtures .

Major Products Formed

The major products formed from the reactions of (Rac)-MGV354 depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified compounds with enhanced properties and applications.

Scientific Research Applications

(Rac)-MGV354 has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules and materials.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of advanced materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of (Rac)-MGV354 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. For example, the mechanism of action of racemic epinephrine involves its interaction with α- and β-adrenergic receptors, leading to smooth muscle relaxation and bronchodilation . Similarly, (Rac)-MGV354 may interact with specific receptors and enzymes to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Rac)-MGV354 is unique due to its specific chemical structure and properties, which differentiate it from other racemic mixtures

Properties

IUPAC Name

1-[6-[3-[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylanilino]-2,3-dihydro-1H-inden-4-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37N5O3/c1-21-19-26(23-15-17-39(18-16-23)34(41)25-9-10-25)12-13-29(21)37-31-14-11-24-5-3-6-27(33(24)31)30-7-4-8-32(38-30)40-22(2)28(20-36-40)35(42)43/h3-8,12-13,19-20,23,25,31,37H,9-11,14-18H2,1-2H3,(H,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUQVVDVXCBOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)C3CC3)NC4CCC5=C4C(=CC=C5)C6=NC(=CC=C6)N7C(=C(C=N7)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.